molecular formula C12H12N4O4 B13206671 Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13206671
M. Wt: 276.25 g/mol
InChI Key: AKXKTMKWPZPBQO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a nitropyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-5-nitropyridin-2-yl)ethanone: Shares the nitropyridine moiety but lacks the pyrazole ring and ethyl ester group.

    (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide: Contains the nitropyridine moiety and is used in similar synthetic applications.

Uniqueness

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-5-15(14-9)11-6-8(2)10(7-13-11)16(18)19/h4-7H,3H2,1-2H3

InChI Key

AKXKTMKWPZPBQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=C(C(=C2)C)[N+](=O)[O-]

Origin of Product

United States

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